4-Hydroxymethyl-2-acetyl-pyridine
Overview
Description
4-Hydroxymethyl-2-acetyl-pyridine is a heterocyclic organic compound that features a pyridine ring substituted with hydroxymethyl and acetyl groups at the 4 and 2 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxymethyl-2-acetyl-pyridine can be achieved through several methods. One common approach involves the reaction of 2-acetylpyridine with formaldehyde in the presence of a base, such as sodium hydroxide, to introduce the hydroxymethyl group at the 4-position. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the employment of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxymethyl-2-acetyl-pyridine undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The acetyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 4-Carboxy-2-acetyl-pyridine.
Reduction: 4-Hydroxymethyl-2-ethyl-pyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Hydroxymethyl-2-acetyl-pyridine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a precursor for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.
Industry: The compound is used in the production of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 4-Hydroxymethyl-2-acetyl-pyridine exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to modulate their activity. The hydroxymethyl and acetyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
2-Acetylpyridine: Lacks the hydroxymethyl group, making it less versatile in certain synthetic applications.
4-Hydroxymethylpyridine: Lacks the acetyl group, which may reduce its potential biological activity.
4-Methyl-2-acetyl-pyridine: Substitutes the hydroxymethyl group with a methyl group, altering its chemical reactivity and biological properties.
Uniqueness: 4-Hydroxymethyl-2-acetyl-pyridine is unique due to the presence of both hydroxymethyl and acetyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-[4-(hydroxymethyl)pyridin-2-yl]ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6(11)8-4-7(5-10)2-3-9-8/h2-4,10H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRFIJANXCJGCLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=CC(=C1)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30609126 | |
Record name | 1-[4-(Hydroxymethyl)pyridin-2-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30609126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1163254-08-7 | |
Record name | 1-[4-(Hydroxymethyl)pyridin-2-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30609126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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